molecular formula C7H7ClFN B1318745 2-Chloro-6-fluoro-3-methylaniline CAS No. 886501-03-7

2-Chloro-6-fluoro-3-methylaniline

Cat. No. B1318745
CAS RN: 886501-03-7
M. Wt: 159.59 g/mol
InChI Key: ZEDOBEHSBNTVKR-UHFFFAOYSA-N
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Description

2-Chloro-6-fluoro-3-methylaniline is a research chemical . It has a molecular formula of C7H7ClFN .


Molecular Structure Analysis

The molecular structure of 2-Chloro-6-fluoro-3-methylaniline consists of a benzene ring with chlorine (Cl), fluorine (F), and a methyl group (CH3) attached to it . The InChI code for this compound is 1S/C7H7ClFN/c1-4-2-3-5(9)7(10)6(4)8/h2-3H,10H2,1H3 .


Physical And Chemical Properties Analysis

2-Chloro-6-fluoro-3-methylaniline is a liquid at room temperature . It has a molecular weight of 159.59 .

Scientific Research Applications

1. Metabolic and Biochemical Analysis

  • Microsomal Metabolism in Rats : A study on rat liver microsomal metabolism of halogenated methylanilines, including 2-Chloro-6-fluoro-3-methylaniline, revealed metabolites from side-chain C-hydroxylation and N-hydroxylation. The study also identified a new type of microsomal metabolite: a secondary amine. The rate of microsomal metabolism was found to be influenced by the type of halogen substituent (Boeren et al., 1992).

2. Crystallography and Molecular Structure

  • Crystal Structure Analysis : Research on chlorination of substituted methylanilines, including 2-Chloro-6-fluoro-3-methylaniline, involved X-ray crystallography. The study found that the product cocrystallized with succinimide, giving insights into molecular interactions and structural stability (Mayes et al., 2008).

3. Spectroscopic Analysis

  • Vibrational Spectroscopy : Fourier transform infrared (FTIR) and FT-Raman spectra analysis of chloro-methylanilines, including 2-Chloro-6-fluoro-3-methylaniline, was conducted to investigate their vibrational modes. The study compared experimental vibrational frequencies with theoretical calculations, offering insights into molecular vibrations and structure (Arjunan & Mohan, 2009).

Safety and Hazards

This compound is associated with several hazard statements, including H302, H312, H315, H319, H332, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .

properties

IUPAC Name

2-chloro-6-fluoro-3-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClFN/c1-4-2-3-5(9)7(10)6(4)8/h2-3H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEDOBEHSBNTVKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)F)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501287985
Record name 2-Chloro-6-fluoro-3-methylbenzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501287985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-6-fluoro-3-methylaniline

CAS RN

886501-03-7
Record name 2-Chloro-6-fluoro-3-methylbenzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=886501-03-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-6-fluoro-3-methylbenzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501287985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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